Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-
Description
Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-, is a sulfur-containing heterocyclic compound featuring a six-membered ring with one sulfur atom and one nitrogen atom. The sulfur atom in thiomorpholine increases lipophilicity compared to oxygen-containing morpholine analogs, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. This compound has been explored in medicinal chemistry for its role as a precursor in synthesizing bioactive molecules, particularly in antimicrobial, antimycobacterial, and enzyme-inhibitory applications .
Properties
IUPAC Name |
(6-methylpyridin-3-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-9-2-3-10(8-12-9)11(14)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLUZVYMUDPERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472351 | |
| Record name | Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613660-29-0 | |
| Record name | Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- typically involves the reaction of thiomorpholine with 6-methyl-3-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives.
Scientific Research Applications
Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Research Findings
- Antioxidant Activity : Thiomorpholine derivatives reduce lipid peroxidation and scavenge DPPH radicals (EC₅₀: 25–40 µM), outperforming morpholine analogs in lipidemic index reduction .
- Anti-Inflammatory Effects : Thiomorpholine-based compounds decreased paw edema in vivo by 40–60%, likely via lipoxygenase inhibition (IC₅₀: 15–22 µM) .
Biological Activity
Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- (CAS No. 613660-29-0), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- features a thiomorpholine ring substituted with a pyridinyl carbonyl group. Its unique structure contributes to its interaction with various biological targets.
The biological activity of thiomorpholine derivatives often involves their interaction with specific enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to diverse biological effects. For instance, it has been suggested that the compound can influence pathways related to cell signaling and metabolic processes, although detailed molecular targets remain under investigation.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of thiomorpholine derivatives. For example, certain analogs have demonstrated activity against various bacterial strains, indicating potential as antibacterial agents. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Potential
Thiomorpholine derivatives have shown promise in cancer research. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms such as the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways. For instance, one study highlighted the ability of a thiomorpholine derivative to enhance the efficacy of established chemotherapeutic agents by reducing their toxicity while maintaining antitumor activity .
Enzyme Inhibition
Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of certain kinases or proteases that are critical in cancer progression and metastasis.
Study 1: Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of thiomorpholine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory concentrations (MIC values), suggesting their potential as new antimicrobial agents .
Study 2: Cancer Cell Apoptosis
In a study investigating the anticancer properties of thiomorpholine compounds, researchers found that treatment with a specific derivative led to increased apoptosis in K562 leukemia cells. The study reported a decrease in mitochondrial membrane potential and an increase in caspase activity, indicating activation of apoptotic pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- | Antimicrobial, Anticancer | Enzyme inhibition, ROS generation |
| Other Thiomorpholine Derivatives | Varies (some exhibit similar activities) | Similar mechanisms but different efficacy |
| Pyridinecarboxylic Acid Derivatives | Antimicrobial | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
